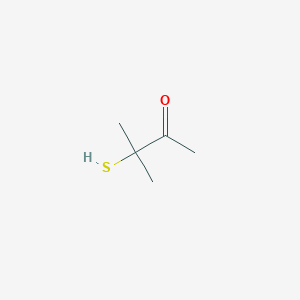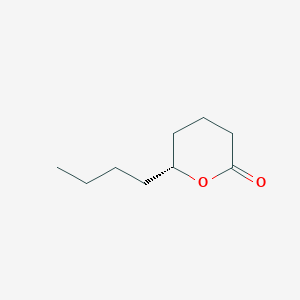
EverFluor FL Thapsigargin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EverFluor FL Thapsigargin is a cell-permeant, green-fluorescent probe used for investigating thapsigargin binding sites in live cells. Thapsigargin, a potent inhibitor of plasma membrane calcium ATPases, is classified as a sesquiterpene lactone. It inhibits the ability of cells to pump calcium into the sarcoplasmic and endoplasmic reticula, resulting in an increase in intracellular calcium concentration.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thapsigargin is primarily derived from the Mediterranean plant Thapsia garganica. The production of thapsigargin involves in vitro regeneration from leaf explants, shoot multiplication, and rooting of Thapsia garganica. The production is enhanced using reduced nutrient supply in combination with methyl jasmonate elicitation treatments .
Industrial Production Methods: Industrial production of thapsigargin involves the use of temporary immersion bioreactor systems for the sustainable production of thapsigargin in shoot cultures of Thapsia garganica. This method ensures a high yield of thapsigargin and nortrilobolide, another sesquiterpene lactone .
Chemical Reactions Analysis
Types of Reactions: EverFluor FL Thapsigargin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The reactions typically involve reagents such as cellulase, alginate, yeast extract, and methyl jasmonate. The conditions for these reactions are optimized to enhance the production and stability of thapsigargin .
Major Products: The major products formed from these reactions include thapsigargin and its derivatives, which are potent inhibitors of the sarco-endoplasmic reticulum calcium ATPase pump .
Scientific Research Applications
EverFluor FL Thapsigargin has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe to investigate thapsigargin binding sites in live cells.
Biology: Thapsigargin is used to study the role of calcium ATPases in intracellular calcium homeostasis and the unfolded protein response.
Medicine: Thapsigargin has been explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of prodrugs for targeted cancer therapy.
Mechanism of Action
EverFluor FL Thapsigargin exerts its effects by inhibiting the sarco/endoplasmic reticulum calcium ATPase pump. This inhibition prevents the endoplasmic reticulum from replenishing its calcium stores, leading to a rapid depletion of calcium. The resulting increase in cytosolic calcium levels triggers the unfolded protein response, leading to apoptosis .
Comparison with Similar Compounds
Nortrilobolide: Another sesquiterpene lactone found in Thapsia garganica with similar inhibitory effects on calcium ATPases.
Mipsagargin: A prodrug derived from thapsigargin, developed for targeted cancer therapy.
Uniqueness: EverFluor FL Thapsigargin is unique due to its cell-permeant, green-fluorescent properties, making it an invaluable tool for live-cell imaging and investigation of thapsigargin binding sites.
Properties
CAS No. |
216571-99-2 |
|---|---|
Molecular Formula |
C44H57BF2N2O12 |
Molecular Weight |
854.74 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




